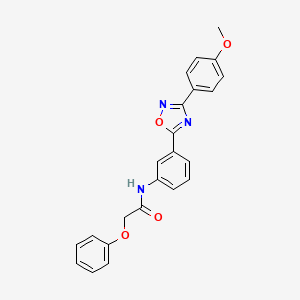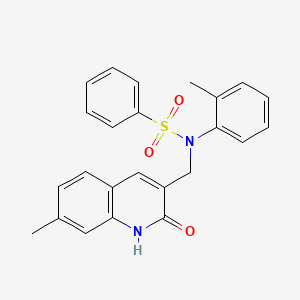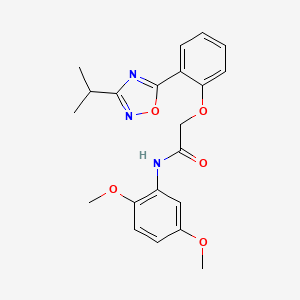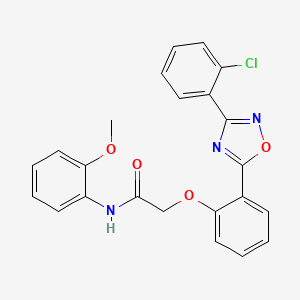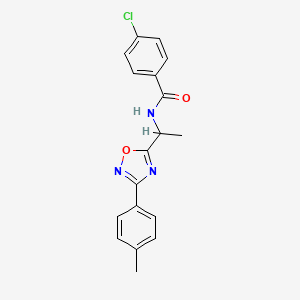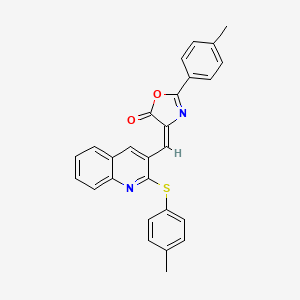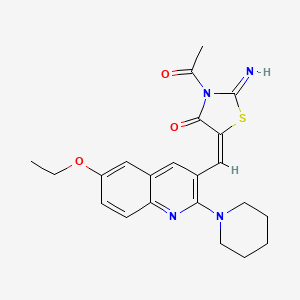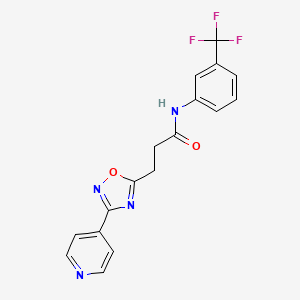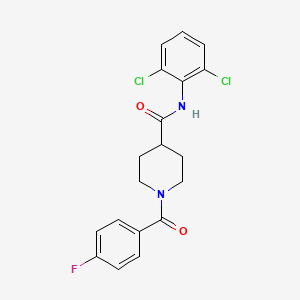![molecular formula C21H19ClN2O4S B7688362 N-[(furan-2-yl)methyl]-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7688362.png)
N-[(furan-2-yl)methyl]-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(furan-2-yl)methyl]-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide, commonly known as FMA, is a synthetic compound that has attracted attention in the field of scientific research due to its potential applications in the development of new drugs. FMA is a sulfonamide derivative that exhibits a unique combination of pharmacological properties, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of FMA is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. FMA has also been shown to inhibit the activity of lipoxygenase, another enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FMA has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. FMA has also been found to reduce fever and has been investigated for its potential use as an antipyretic agent. Additionally, FMA has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FMA is its relatively simple synthesis, which allows for the production of large quantities of the compound. Additionally, FMA exhibits a range of pharmacological activities, making it a versatile compound for scientific research. However, one limitation of FMA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential directions for future research on FMA. One area of interest is the development of FMA-based drugs for the treatment of inflammatory conditions such as arthritis. Additionally, FMA's potential as an anti-cancer agent warrants further investigation, particularly in the development of new cancer therapies. Further research is also needed to fully understand the mechanism of action of FMA and to identify any potential side effects associated with its use.
Méthodes De Synthèse
The synthesis of FMA involves the reaction of 4-(3-methylphenylsulfonamido) phenol with furfuraldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride to obtain FMA in high yields. The synthesis of FMA is a relatively straightforward process, and the compound can be easily prepared in large quantities.
Applications De Recherche Scientifique
FMA has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, FMA has been investigated for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. FMA has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-15-5-4-6-16(13-15)24-29(26,27)18-11-9-17(10-12-18)28-14-21(25)23-20-8-3-2-7-19(20)22/h2-13,24H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVAPPKTIPGGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


